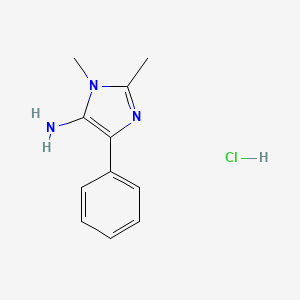
1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the imidazole ring, along with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
The synthesis of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production: Industrial production often employs high-yield methods such as the copper-catalyzed [3+2] cycloaddition reaction, which provides multisubstituted imidazoles with high regioselectivity.
Análisis De Reacciones Químicas
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride can be compared with other imidazole derivatives such as:
2-Benzyl-2-imidazoline: Known for its vasodilator properties.
Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for a variety of applications.
Propiedades
Fórmula molecular |
C11H14ClN3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-phenylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-13-10(11(12)14(8)2)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H |
Clave InChI |
JGXXXVUNDBPOPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1C)N)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
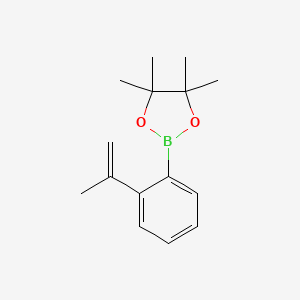
![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
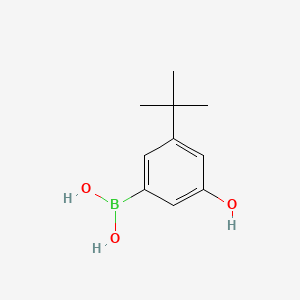
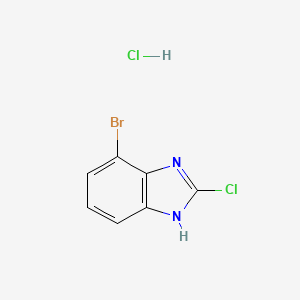


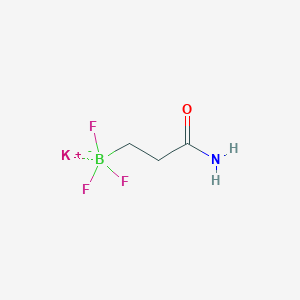
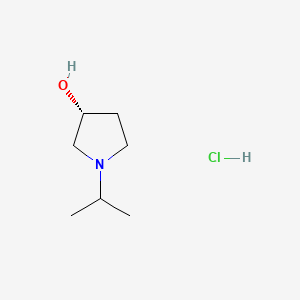
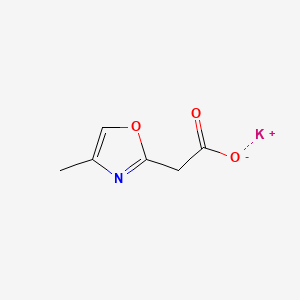
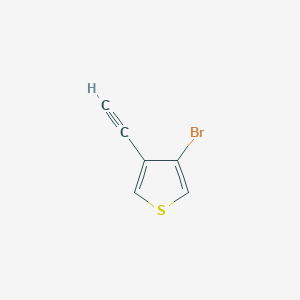
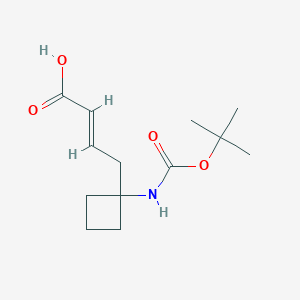
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13460901.png)

